molecular formula C11H9BrN2O B2466419 2-(2-Bromophenoxy)pyridin-4-amine CAS No. 1249644-44-7

2-(2-Bromophenoxy)pyridin-4-amine

Cat. No. B2466419
M. Wt: 265.11
InChI Key: BTKNNKCJMKDNHJ-UHFFFAOYSA-N
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Description

“2-(2-Bromophenoxy)pyridin-4-amine” is a chemical compound with the CAS Number: 1249644-44-7 . It has a molecular weight of 265.11 and is typically in the form of a powder .


Physical And Chemical Properties Analysis

“2-(2-Bromophenoxy)pyridin-4-amine” is a powder that is stored at room temperature . It has a molecular weight of 265.11 . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

Amination of Pyridines

Research by Yin et al. (2007) and Londregan et al. (2010) presents a general and efficient method for the amination of pyridines. This includes converting pyridine N-oxides to 2-aminopyridines using Ts2O-t-BuNH2 followed by in situ deprotection with TFA, demonstrating high yields and excellent selectivity (Yin et al., 2007), (Londregan et al., 2010).

Synthesis of Pyridine Derivatives

Kim and Rieke (2009) developed a practical synthetic route to 2-substituted aminophenyl and hydroxyphenyl pyridines, achieved by cross-coupling reactions of 2-pyridylzinc bromides with haloaromatic amines and alcohols under mild conditions (Kim & Rieke, 2009).

Biological Activities of Pyridine Derivatives

Ahmad et al. (2017) explored the synthesis of novel pyridine derivatives and their biological activities. They conducted Density Functional Theory (DFT) studies and evaluated the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these derivatives, highlighting the potential of pyridine-based compounds in various biological applications (Ahmad et al., 2017).

Catalysis and Polymerization

Devaine-Pressing et al. (2015) studied chromium(III) amino-bis(phenolato) complexes as catalysts for the copolymerization of cyclohexene oxide and carbon dioxide. These findings are significant for understanding the catalytic behavior of similar pyridine-based ligands (Devaine-Pressing et al., 2015).

properties

IUPAC Name

2-(2-bromophenoxy)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-9-3-1-2-4-10(9)15-11-7-8(13)5-6-14-11/h1-7H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKNNKCJMKDNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=CC(=C2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenoxy)pyridin-4-amine

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